N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methylthio group and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
It’s known that similar compounds with a thiazole ring have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that similar compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methylthio-substituted benzothiazole with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzothiazole: A simpler derivative with similar structural features but lacking the sulfonamide group.
4-chloro-N-(4,5-dihydro-5-oxo-1-R-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R-methylthio)benzenesulfonamide: A related compound with potential anticancer activity.
Uniqueness
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-1-[6-[2-(4-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-4-3-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-7-5-14(22)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H,23,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADDPULIKKUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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